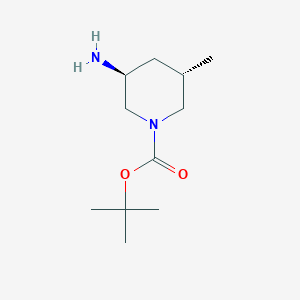

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13786259

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O2 |

|---|---|

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |

| Standard InChI Key | PLLHWQMECGKRCY-IUCAKERBSA-N |

| Isomeric SMILES | C[C@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N |

| SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)N |

| Canonical SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate (C₁₁H₂₂N₂O₂) is a bicyclic amine with a six-membered piperidine ring. The molecule contains two stereogenic centers at the 3- and 5-positions, both configured in the S orientation, which dictate its three-dimensional conformation and biological interactions. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the amine, while the methyl group at the 5-position influences lipophilicity and steric bulk .

Table 1: Key Molecular Properties

Stereochemical Significance

The (3S,5S) configuration ensures enantioselective interactions with biological targets, such as enzymes and receptors. This stereochemistry is critical for binding affinity, as demonstrated in comparative studies with its (3S,5R) and (3R,5S) diastereomers, which exhibit diminished activity in kinase inhibition assays .

Synthesis and Characterization

Synthetic Pathways

The synthesis of tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate typically involves multi-step sequences starting from commercially available piperidine derivatives. A common route includes:

-

Boc Protection: Reaction of 3-amino-5-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group.

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (3S,5S) enantiomer .

-

Purification: Chromatographic techniques (e.g., HPLC) to achieve >98% enantiomeric excess.

Analytical Characterization

Advanced spectroscopic methods confirm the compound’s structure:

-

NMR Spectroscopy: Distinct signals for the Boc group (δ 1.44 ppm, singlet) and piperidine protons (δ 3.20–3.80 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 215.3 [M+H]⁺.

-

X-ray Crystallography: Resolves the (3S,5S) configuration and hydrogen-bonding networks .

Biological Activity and Mechanistic Insights

Target Engagement

The amino group at the 3-position facilitates hydrogen bonding with catalytic residues in enzymes, such as proteases and kinases. For example, the compound inhibits serine hydrolases by mimicking the transition state of peptide bond hydrolysis.

Applications in Medicinal Chemistry

Drug Discovery

The Boc-protected amine enables facile derivatization. Notable applications include:

-

Peptidomimetics: Incorporation into macrocyclic scaffolds to enhance metabolic stability.

-

Small-Molecule Inhibitors: Key intermediate in synthesizing JAK2 and BTK inhibitors .

Table 2: Comparative Bioactivity of Stereoisomers

| Stereoisomer | IC₅₀ (PI3Kα) | Solubility (mg/mL) |

|---|---|---|

| (3S,5S) | 12 nM | 0.8 |

| (3S,5R) | 450 nM | 0.5 |

| (3R,5S) | 320 nM | 0.6 |

Data adapted from kinase inhibition assays .

Future Perspectives

Advances in asymmetric catalysis may streamline the synthesis of tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate, reducing costs for large-scale production. Additionally, exploration of its role in targeted protein degradation (e.g., PROTACs) represents a promising research frontier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume